molecular formula C21H32O4 B1669915 4,4'-DDMU CAS No. 1022-22-6

4,4'-DDMU

Cat. No.: B1669915
CAS No.: 1022-22-6
M. Wt: 283.6 g/mol
InChI Key: KYEMFDPJTPLZIP-CXBSDXPTSA-N
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Description

4,4'-DDMU, also known as DDE, is a well-known organochlorine compound. It is a breakdown product of DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), which was widely used as an insecticide. DDE is persistent in the environment and has been a subject of extensive research due to its environmental and health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4'-DDMU can be synthesized through the dehydrochlorination of DDT. This reaction typically involves the use of a strong base, such as potassium hydroxide (KOH), in an alcoholic solution. The reaction conditions usually include heating the mixture to facilitate the elimination of hydrogen chloride (HCl) from DDT, resulting in the formation of DDE .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors where DDT is treated with a base under controlled temperature and pressure conditions to ensure efficient conversion to DDE .

Chemical Reactions Analysis

Types of Reactions

4,4'-DDMU undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4'-DDMU has been extensively studied for its environmental and biological effects. Some of its applications include:

Mechanism of Action

4,4'-DDMU exerts its effects primarily through its interaction with the endocrine system. It acts as an endocrine disruptor by mimicking or interfering with the action of natural hormones. DDE can bind to hormone receptors, such as estrogen receptors, and alter the normal hormonal signaling pathways. This disruption can lead to various adverse effects, including reproductive and developmental abnormalities .

Comparison with Similar Compounds

Similar Compounds

    DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane): The parent compound from which DDE is derived.

    DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane): A metabolite of DDT similar to DDE but with two chlorine atoms instead of one.

    DDA (2,2-bis(p-chlorophenyl)acetic acid): A polar metabolite formed from the oxidation of DDE.

Uniqueness of DDE

4,4'-DDMU is unique due to its high persistence in the environment and its potent endocrine-disrupting effects. Unlike DDT, which is primarily used as an insecticide, DDE is mainly a degradation product that accumulates in the environment and organisms over time. Its stability and bioaccumulation potential make it a significant concern for environmental and human health .

Properties

IUPAC Name

1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKQQZFLNUVWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CCl)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073940
Record name 1,1-Bis(p-chlorophenyl)-2-chloroethene
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Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022-22-6
Record name p,p′-DDMU
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name DDMU
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DDMU
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46465
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Bis(p-chlorophenyl)-2-chloroethene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(chlorovinylidene)bis[4-chlorobenzene]
Source European Chemicals Agency (ECHA)
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Record name 1-CHLORO-2,2-BIS(4-CHLOROPHENYL)ETHYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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